![molecular formula C10H10N2O3S B1385833 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-69-2](/img/structure/B1385833.png)
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen in the thiazole ring, along with the furan ring, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-furylmethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both the thiazole and furan rings allows for multiple modes of interaction, enhancing its versatility as a bioactive molecule.
Vergleich Mit ähnlichen Verbindungen
Furosemide: A diuretic that contains a furan ring and a sulfonamide group.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness: 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the furan and thiazole rings, which imparts distinct chemical properties and reactivity
Biologische Aktivität
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The thiazole ring is known for its diverse biological activities, while the incorporation of a furylmethyl substituent may enhance its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C10H10N2O3S
- Molar Mass: Approximately 238.26 g/mol
The thiazole and furylmethyl groups contribute to the compound's potential interactions with biological systems, making it a subject of interest for further research.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in oxidative stress and inflammation.
- Antioxidant Properties: The compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage.
- Anti-inflammatory Effects: Research indicates that thiazole derivatives can modulate inflammatory mediators, suggesting potential applications in inflammatory diseases.
Antidiabetic Activity
A study evaluated the effects of related thiazole derivatives on hyperglycemia and insulin sensitivity in diabetic models. Although not directly testing this compound, the findings provide insights into the potential benefits of thiazole compounds in managing diabetes:
- Model Used: Streptozotocin (STZ)-induced neonatal rats.
- Dosage: Compounds were administered at doses of 10 and 20 mg/kg.
- Results:
- Significant reductions in blood glucose levels.
- Improved insulin sensitivity and decreased insulin resistance.
- Restoration of normal histological architecture in pancreatic tissues.
These results suggest that compounds with similar structures may have beneficial effects on glucose metabolism and could lead to new diabetes treatments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Amino-4-methylthiazole-5-carboxylic acid | C5H6N2O2S | Antimicrobial, potential anti-inflammatory |
4-Methylthiazole-5-carboxylic acid | C5H6N2O2S | Antioxidant properties |
2-(Furyl)-5-methylthiazole | C8H7NOS | Antimicrobial activity |
The presence of both thiazole and furylmethyl functionalities in our compound may enhance its biological activity compared to simpler analogs.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHZJZGHCSXYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.